(4-Ethoxy-3-nitrophenyl)acetic acid

Catalog No.
S14366234
CAS No.
M.F
C10H11NO5
M. Wt
225.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Ethoxy-3-nitrophenyl)acetic acid

Product Name

(4-Ethoxy-3-nitrophenyl)acetic acid

IUPAC Name

2-(4-ethoxy-3-nitrophenyl)acetic acid

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C10H11NO5/c1-2-16-9-4-3-7(6-10(12)13)5-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

VAJLZGXUIFUUHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]

(4-Ethoxy-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, along with an acetic acid moiety. Its molecular formula is C10H11N2O4C_10H_{11}N_2O_4, and it has a molecular weight of approximately 225.21 g/mol. The compound is notable for its potential biological activities and its utility in synthetic organic chemistry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst, yielding 4-amino-3-ethoxyphenylacetic acid.
  • Substitution: The ethoxy group can be replaced through nucleophilic substitution reactions, allowing the introduction of different functional groups.
  • Oxidation: The phenyl ring can be oxidized to introduce additional functional groups, potentially leading to phenolic derivatives or other carboxylic acids .

Research indicates that derivatives of (4-Ethoxy-3-nitrophenyl)acetic acid exhibit potential biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds derived from this structure may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound's derivatives are also being investigated for their ability to modulate inflammatory responses, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of (4-Ethoxy-3-nitrophenyl)acetic acid typically involves the following steps:

  • Nitration: Ethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid, yielding 4-ethoxy-3-nitrobenzene.
  • Acetylation: The resulting nitro compound undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to introduce the acetic acid group .

Industrial methods may optimize these reactions for larger-scale production, utilizing continuous flow reactors and efficient catalysts to enhance yield and reduce costs.

(4-Ethoxy-3-nitrophenyl)acetic acid has several applications across various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its derivatives are studied for potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
  • Industrial Use: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .

The interactions of (4-Ethoxy-3-nitrophenyl)acetic acid with biological targets are under investigation. Its mechanism of action may involve the reduction of the nitro group to form an amino group, which can then participate in various biochemical pathways. Additionally, studies on its derivatives suggest interactions with cellular receptors and pathways involved in inflammation and microbial resistance .

Several compounds share structural similarities with (4-Ethoxy-3-nitrophenyl)acetic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
(4-Methoxy-3-nitrophenyl)acetic acidMethoxy group instead of ethoxyMore hydrophilic due to the methoxy group
(4-Hydroxy-3-nitrophenyl)acetic acidHydroxy group instead of ethoxyIncreased polarity; potential for hydrogen bonding
(4-Nitrophenyl)acetic acidLacks ethoxy groupLess hydrophobic; simpler structure

The uniqueness of (4-Ethoxy-3-nitrophenyl)acetic acid lies in its combination of both ethoxy and nitro groups, enhancing its hydrophobicity compared to its hydroxy and methoxy analogs. This property may influence its solubility and interaction with biological membranes, making it a valuable compound for further research and application .

Early synthetic approaches to (4-Ethoxy-3-nitrophenyl)acetic acid relied on sequential functionalization of phenolic precursors, often requiring hazardous reagents and generating toxic intermediates. A representative pathway begins with the nitration of 4-ethoxyphenol using concentrated nitric acid in sulfuric acid, followed by Friedel-Crafts alkylation to introduce the acetic acid moiety.

Key Challenges and Reagent Hazards

The nitration step typically employs fuming nitric acid (90–98% concentration) at temperatures below 30°C to prevent over-nitration. Subsequent carboxylation frequently uses chloroacetic acid derivatives in the presence of aluminum chloride, a Lewis catalyst associated with exothermic reactions requiring precise thermal control.

A comparative analysis of traditional methods reveals critical limitations:

MethodReagents UsedYield (%)Hazard Concerns
Nitration-AlkylationHNO₃, H₂SO₄, AlCl₃58–62Corrosive acids, toxic fumes
Halogenation-CyanationPCl₃, NaCN65–68Cyanide toxicity, PCl₃ hydrolysis

The halogenation-cyanation route, while marginally higher yielding, introduces sodium cyanide during the cyanoethylation step—a significant safety liability in industrial settings.

Mechanistic Framework and Catalytic Cycle

The isothiourea-catalyzed [4 + 2] cycloaddition of (4-ethoxy-3-nitrophenyl)acetic acid derivatives represents a paradigm shift in asymmetric organocatalysis. Computational studies using density functional theory have revealed that the reaction proceeds through a multistep mechanism involving several discrete intermediates [1] [2]. The catalytic cycle initiates with the formation of an acyl ammonium species through nucleophilic addition of the isothiourea catalyst to the activated carboxylic acid derivative, typically following in situ activation with tosyl chloride or mixed anhydride formation.

The mechanistic pathway encompasses several critical steps: substrate complexation with the isothiourea catalyst, dissociation of the tert-butyl carbonate leaving group, α-carbon-hydrogen deprotonation of the acyl ammonium intermediate, stepwise [4 + 2] cycloaddition processes, and final catalyst dissociation [1] [2]. Computational analysis at the M06-2X/6-311+G*//M06-2X/6-31G level of theory has demonstrated that the carbon-carbon bond formation step represents the stereoselectivity-determining phase, wherein both chiral carbon centers emerge simultaneously [1].

The formation of ammonium enolate intermediates constitutes a pivotal mechanistic feature. These species exhibit enhanced nucleophilicity compared to conventional enolates, enabling efficient reaction with electron-deficient cycloaddition partners. The stereochemical outcome is governed by the facial selectivity of the nucleophilic addition, with the RR configurational isomer being energetically most favorable, consistent with experimental observations [1] [2].

Substrate Scope and Electronic Effects

The substrate scope of (4-ethoxy-3-nitrophenyl)acetic acid in isothiourea-catalyzed cycloadditions demonstrates remarkable breadth. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack, while the electron-donating ethoxy group provides stabilization through resonance effects [3] [4]. This electronic dichotomy creates an optimal balance for asymmetric induction.

Arylacetic acid derivatives bearing electron-withdrawing substituents exhibit enhanced reactivity in formal [2 + 2] cycloadditions with N-sulfonylaldimines, generating stereodefined β-lactams with high diastereocontrol (up to >95:5 dr) and excellent enantiocontrol [3] [4]. The isothiourea HBTM-2.1 catalyst (5 mol%) facilitates these transformations with exceptional efficiency, producing 3,4-diaryl-anti-β-lactams in yields ranging from 68-95%.

The electronic nature of the nitrophenyl substituent plays a crucial role in determining reaction outcomes. The 3-nitro substitution pattern in (4-ethoxy-3-nitrophenyl)acetic acid provides optimal steric and electronic environments for asymmetric induction. The nitro group's electron-withdrawing effect activates the aromatic ring toward nucleophilic attack while simultaneously serving as a directing group for stereochemical control [5] [6].

Computational Analysis and Transition State Geometries

Extensive computational investigations have provided molecular-level insights into the origins of stereoselectivity in isothiourea-catalyzed cycloadditions. The transition state geometries exhibit pronounced asymmetric character, with the favored pathway proceeding through a conformation where the phenyl substituent adopts a pseudo-axial orientation relative to the isothiourea catalyst [1] [2].

The stereochemical preference arises from a combination of factors: non-covalent interactions between the catalyst and substrate, steric interactions between the ethoxy and nitro substituents, and electronic effects that stabilize specific transition state geometries. The computed activation barriers show excellent correlation with experimental enantioselectivities, with the most energetically favorable pathway corresponding to the major enantiomer observed experimentally [1] [2].

The role of the isothiourea catalyst extends beyond simple nucleophilic activation. Analysis of global reaction indices and Parr functions reveals that catalysts with stronger nucleophilicity at the nitrogen center result in lower energy barriers for the overall transformation [1]. This finding has implications for the rational design of more efficient isothiourea catalysts for asymmetric synthesis.

Functionalization Pathways for Pyrazolone Derivatives

Synthetic Methodologies and Reaction Scope

The functionalization of pyrazolone derivatives using (4-ethoxy-3-nitrophenyl)acetic acid as a key building block encompasses diverse synthetic pathways. These methodologies exploit the unique reactivity profile of both the pyrazolone heterocycle and the nitrophenyl acetic acid moiety to construct complex molecular architectures with defined stereochemistry [7] [8] [9].

Pyrazolone derivatives serve as versatile nucleophiles in annulation reactions, with the nitrogen atoms providing multiple sites for electrophilic attack. The incorporation of (4-ethoxy-3-nitrophenyl)acetic acid derivatives enables the construction of bridged heterocyclic systems through formal [4 + 2] cycloaddition processes [7] [8]. These reactions typically proceed under mild conditions (25-80°C) and demonstrate broad functional group tolerance.

The synthetic utility of these transformations is exemplified by the formation of polyfunctionalized pyrazolone derivatives through cascade reactions. Initial nucleophilic addition of the pyrazolone to the activated acetic acid derivative is followed by intramolecular cyclization, generating bicyclic products with multiple stereogenic centers [7] [8] [9]. The yields for these transformations typically range from 45-95%, with selectivities often exceeding 85:15 for the major diastereomer.

Regioselectivity and Mechanistic Considerations

The regioselectivity of pyrazolone functionalization reactions is governed by both electronic and steric factors. The electron-rich nature of the pyrazolone nitrogen atoms renders them susceptible to electrophilic attack, while the positioning of the ethoxy and nitro substituents on the phenyl ring influences the approach geometry of the electrophile [7] [8] [9].

Computational studies have revealed that the regioselectivity is primarily determined by the relative stabilization of the resulting intermediates. The formation of six-membered ring products through formal [4 + 2] cycloaddition is thermodynamically favored over alternative ring sizes, consistent with experimental observations [7] [8]. The transition states for these reactions exhibit characteristics of concerted but asynchronous processes, with bond formation occurring in a stepwise manner.

The mechanistic pathway involves initial coordination of the pyrazolone nucleophile to the activated acetic acid derivative, followed by intramolecular cyclization through the aromatic ring. The presence of the ethoxy substituent provides additional stabilization through resonance effects, while the nitro group serves as an electron-withdrawing activator [7] [8] [9]. This dual activation mode enhances both the rate and selectivity of the cyclization process.

Stereochemical Control and Product Distribution

The stereochemical outcome of pyrazolone functionalization reactions depends critically on the relative stereochemistry established during the initial nucleophilic addition step. The (4-ethoxy-3-nitrophenyl)acetic acid derivative adopts a preferred conformation that minimizes steric interactions between the bulky substituents, leading to predictable stereochemical outcomes [7] [8] [9].

The diastereoselectivity of these reactions varies significantly depending on the substitution pattern of the pyrazolone substrate. Simple N-alkylated pyrazolones typically provide moderate to good diastereoselectivity (4:1 to 14:1), while more highly substituted derivatives can achieve excellent selectivity (>20:1) [7] [8]. The electronic nature of the substituents plays a crucial role, with electron-withdrawing groups generally enhancing selectivity.

The absolute stereochemistry of the products can be controlled through the use of chiral auxiliaries or asymmetric catalysts. Recent developments in organocatalytic methodologies have enabled the synthesis of enantioenriched pyrazolone derivatives with enantioselectivities exceeding 90% ee [7] [8] [9]. These advances represent significant progress in the field of asymmetric heterocyclic synthesis.

Stereochemical Outcomes in Annulation Product Formation

Mechanistic Origins of Stereoselectivity

The stereochemical outcomes in annulation reactions involving (4-ethoxy-3-nitrophenyl)acetic acid are determined by a complex interplay of electronic, steric, and conformational factors. The ethoxy substituent introduces conformational flexibility that influences the approach geometry of nucleophiles, while the nitro group provides electronic activation and serves as a stereochemical directing element [10] [11] [12].

Computational analysis of transition state geometries reveals that the stereochemical preference arises from preferential stabilization of specific conformers through non-covalent interactions. The formation of hydrogen bonds between the ethoxy group and approaching nucleophiles, combined with π-π stacking interactions involving the aromatic ring, creates a well-defined stereochemical environment [10] [11].

The kinetic vs. thermodynamic control of stereochemistry depends on the reaction conditions and substrate structure. Under kinetic control, the stereochemical outcome is determined by the relative activation barriers for competing pathways, while thermodynamic control results from the relative stability of the final products [10] [11] [12]. The ability to switch between these regimes provides synthetic flexibility in accessing different stereoisomers.

Facial Selectivity and Approach Trajectories

The facial selectivity of nucleophilic addition to (4-ethoxy-3-nitrophenyl)acetic acid derivatives is influenced by the relative positioning of the ethoxy and nitro substituents. The ethoxy group occupies a position that creates a sterically hindered face, directing nucleophilic attack to the opposite face of the molecule [10] [11] [12].

Computational studies using density functional theory have mapped the potential energy surfaces for nucleophilic approach, revealing distinct energy minima corresponding to different approach trajectories. The lowest energy pathway involves approach of the nucleophile anti to the nitro group, consistent with experimental observations of high facial selectivity [10] [11].

The role of solvent in determining facial selectivity cannot be overlooked. Polar protic solvents tend to enhance selectivity through hydrogen bonding interactions with the ethoxy group, while polar aprotic solvents may favor alternative approach modes. The choice of solvent thus provides an additional parameter for controlling stereochemical outcomes [10] [11] [12].

Product Stability and Configurational Integrity

The configurational stability of annulation products derived from (4-ethoxy-3-nitrophenyl)acetic acid depends on the nature of the newly formed stereogenic centers and the overall molecular architecture. Products containing benzylic stereogenic centers may be prone to racemization under acidic or basic conditions, while those with quaternary carbon centers typically exhibit enhanced configurational stability [10] [11] [12].

The presence of the nitro group introduces additional considerations regarding product stability. Under reductive conditions, the nitro group can be converted to the corresponding amine, potentially leading to cyclization reactions that affect the overall molecular structure. These transformations can be exploited synthetically to access complex heterocyclic frameworks [10] [11].

Long-term stability studies have revealed that annulation products are generally stable under ambient conditions, with minimal racemization observed over extended periods. However, exposure to elevated temperatures or strongly acidic/basic conditions can lead to gradual erosion of stereochemical integrity, necessitating careful storage and handling protocols [10] [11] [12].

Reaction TypeEnantioselectivity (% ee)Diastereoselectivity (dr)Yield Range (%)Temperature (°C)
Isothiourea-Catalyzed [4+2]88-99>20:160-99RT-80
Pyrazolone Functionalization42-9585:15-99:145-9525-95
Asymmetric Cycloaddition88-99>95:570-990-150
Phenylacetic Acid Activation95-99>95:553-99RT-77
Catalytic SystemKey IntermediatesSelectivity ControlSubstrate Scope
Isothiourea-Catalyzed [4+2]Ammonium enolate, acyl ammoniumC-C bond formation stepAryl acetic acids, activated esters
Pyrazolone FunctionalizationElectrophilic nitrogen speciesRegioselective cyclizationSubstituted pyrazolones, heterocycles
Asymmetric CycloadditionNitrone-alkene complexesSteric/electronic effectsElectron-rich/deficient aromatics
Phenylacetic Acid ActivationTosyl-activated carboxylatesChiral auxiliary controlDiverse acetic acid derivatives

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

225.06372245 g/mol

Monoisotopic Mass

225.06372245 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types